1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone
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Overview
Description
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a trifluoromethylated cyclopentapyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using appropriate reagents and conditions.
Formation of the Trifluoromethylated Cyclopentapyrazole Moiety: This involves the cyclization of suitable precursors under specific conditions to introduce the trifluoromethyl group.
Coupling of the Two Moieties: The final step involves coupling the substituted piperazine ring with the trifluoromethylated cyclopentapyrazole moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Mechanism of Action
The mechanism of action of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: A simpler analog with similar structural features but lacking the trifluoromethylated cyclopentapyrazole moiety.
2-(4-(3-(3-chlorophenyl)(3,4-dimethoxyphenyl)amino)propyl)piperazin-1-yl)ethan-1-ol: Another piperazine derivative with different substituents.
Uniqueness
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its combination of a diphenylmethyl-substituted piperazine ring and a trifluoromethylated cyclopentapyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H27F3N4O |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C26H27F3N4O/c27-26(28,29)25-21-12-7-13-22(21)33(30-25)18-23(34)31-14-16-32(17-15-31)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,24H,7,12-18H2 |
InChI Key |
PFVDCOVKDKLZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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